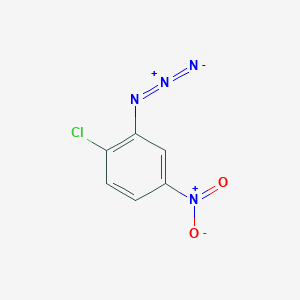

2-Azido-1-chloro-4-nitrobenzene

Description

Overview of Azido (B1232118), Chloro, and Nitro Aromatic Compounds in Synthetic Chemistry

The chemical utility of 2-Azido-1-chloro-4-nitrobenzene (B6265851) is best understood by examining the roles of its individual functional groups in synthetic organic chemistry.

Aryl Azides (R-N₃): Aryl azides are highly versatile functional groups. They are renowned for their participation in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazoles. wikipedia.orgeurekaselect.com This reaction is known for its high efficiency and reliability. Aryl azides also serve as precursors to amines through reduction and can undergo photolysis or thermolysis to generate highly reactive nitrenes, which can participate in various insertion and rearrangement reactions. researchgate.net For decades, they have been instrumental in the synthesis of heterocyclic compounds and for photoaffinity labeling of biomolecules. eurekaselect.com

Aryl Chlorides (R-Cl): The chloro group on an aromatic ring is a common functional group in synthetic chemistry. While traditionally less reactive than their bromide or iodide counterparts, recent advances in catalysis, particularly using palladium and nickel complexes, have made aryl chlorides valuable substrates for cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Ullman couplings. rsc.orgnih.govscispace.comresearchgate.net These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The lower reactivity of aryl chlorides can also be an advantage in sequential, multi-step syntheses. nih.gov

Aromatic Nitro Compounds (R-NO₂): The nitro group is a strong electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group like a halogen. wikipedia.org The nitro group itself is a valuable functional group that can be readily reduced to an amino group (aniline), a critical transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. wikipedia.orgnumberanalytics.com Aromatic nitro compounds are foundational materials for producing a wide array of products, including pesticides, polymers, and explosives. nih.govnih.gov

Historical Context of the Development of this compound Analogues

The development of functionalized nitroaromatics is deeply rooted in the history of industrial chemistry. The nitration of aromatic compounds, a process typically using a mixture of nitric and sulfuric acids, has been a cornerstone of chemical manufacturing for over a century. wikipedia.orgwikipedia.org This led to the large-scale production of compounds like nitrobenzene (B124822) and its halogenated derivatives. wikipedia.orgnih.gov For instance, 1,4-dichlorobenzene (B42874) is nitrated to produce 1,4-dichloro-2-nitrobenzene, a precursor to dyes and other chemicals. wikipedia.org

The synthesis of aryl azides has also evolved. The classical method involves the diazotization of anilines followed by substitution with sodium azide (B81097), a procedure that often requires low temperatures and strong acids. eurekaselect.comresearchgate.net More modern, safer, and often one-pot methods have been developed, for example, using arenediazonium tosylates. organic-chemistry.org The synthesis of this compound itself would likely build upon these established reactions, starting from a chloronitroaniline (B12663196) or by performing a nucleophilic aromatic substitution on a dichloronitrobenzene. For example, 4-chloro-1-nitrobenzene can be treated with sodium azide to substitute the chlorine with an azido group. evitachem.com

Rationale for Focused Academic Inquiry into this compound

The specific arrangement of the azido, chloro, and nitro groups in this compound makes it a compelling target for academic research. The molecule is a trifunctional building block, offering multiple, distinct reaction sites.

Orthogonality of Functional Groups: The different reactivities of the azido, chloro, and nitro groups allow for selective transformations. For instance, the azide can participate in cycloaddition reactions without affecting the chloro or nitro groups under specific conditions. The nitro group can be reduced to an amine, which can then be used in further reactions. The chloro group, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution. wikipedia.org This "orthogonality" is highly desirable in complex molecule synthesis.

Precursor to Heterocyclic Systems: The ortho relationship between the azido and nitro groups is particularly significant. Upon reduction of the nitro group to an amine, the resulting ortho-azidoaniline can undergo intramolecular cyclization to form benzotriazoles, an important class of heterocyclic compounds. acs.org Similarly, intramolecular reactions involving the azide and a substituent introduced via the chloro group can lead to other fused heterocyclic systems. ekb.egresearchgate.net

Materials Science Applications: The presence of both an azide and a nitro group suggests potential applications in materials science. Azido-nitroaromatic compounds are often investigated for their energetic properties. wikipedia.org The azide group can also be used to graft the molecule onto polymer backbones or surfaces via click chemistry. researchgate.net

Scope and Objectives of Research on this compound

Research focused on this compound generally encompasses several key objectives:

Synthetic Methodology: Developing efficient and high-yielding synthetic routes to the compound and its isomers. This includes optimizing reaction conditions for the introduction of each functional group. organic-chemistry.org

Reactivity Studies: Systematically exploring the reactivity of each functional group to establish a predictable "roadmap" for its use in synthesis. This involves subjecting the molecule to various reaction conditions to determine the chemoselectivity of its transformations.

Library Synthesis: Utilizing the compound as a scaffold to generate libraries of more complex molecules. By systematically reacting each functional site, researchers can create a diverse set of new compounds for screening in areas like medicinal chemistry or materials science. evitachem.com

Heterocycle Synthesis: A primary objective is often the use of this compound as a precursor for novel heterocyclic compounds, such as substituted benzotriazoles, phenazines, or other fused ring systems. nih.gov These heterocyclic cores are prevalent in many biologically active molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3ClN4O2 |

|---|---|

Molecular Weight |

198.57 g/mol |

IUPAC Name |

2-azido-1-chloro-4-nitrobenzene |

InChI |

InChI=1S/C6H3ClN4O2/c7-5-2-1-4(11(12)13)3-6(5)9-10-8/h1-3H |

InChI Key |

RAFRLUDWXIUDOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=[N+]=[N-])Cl |

Origin of Product |

United States |

Nomenclature, Structural Representation, and Positional Isomerism of 2 Azido 1 Chloro 4 Nitrobenzene

Standard IUPAC Nomenclature of 2-Azido-1-chloro-4-nitrobenzene (B6265851)

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the molecule , the standard IUPAC name is This compound . evitachem.com This name is derived by identifying the parent structure, which is a benzene (B151609) ring, and then naming the attached substituents.

The numbering of the carbon atoms on the benzene ring is assigned to give the substituents the lowest possible locants (positions). Following this rule, the chloro-, azido-, and nitro- groups are located at positions 1, 2, and 4, respectively. When writing the name, the substituents are listed in alphabetical order: azido (B1232118), chloro, nitro. This leads to the systematic name this compound.

Two-Dimensional and Three-Dimensional Chemical Representations of this compound

The chemical identity of this compound is defined by its molecular formula and the spatial arrangement of its atoms. The compound has the molecular formula C₆H₃ClN₄O₂ and a molecular weight of approximately 198.57 g/mol . evitachem.comspectrabase.com

Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClN₄O₂ evitachem.com |

| Molecular Weight | 198.57 g/mol evitachem.com |

| CAS Number | 104503-85-7 spectrabase.com |

| IUPAC Name | This compound evitachem.com |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N=[N+]=[N-])N+[O-] evitachem.com |

| InChI Key | BEKCHVSWMFBODE-UHFFFAOYSA-N evitachem.com |

Two-Dimensional Representation: The 2D structure, or skeletal formula, shows a hexagonal benzene ring with three substituents. A chlorine atom (Cl) is attached to carbon 1, an azide (B81097) group (-N₃) is at carbon 2, and a nitro group (-NO₂) is at carbon 4.

Three-Dimensional Representation: In three dimensions, the central benzene ring is a planar structure. The substituents project from this plane.

Nitro Group (-NO₂): The nitro group is also planar. Due to resonance, the two oxygen atoms are equivalent. The group is attached to the benzene ring via the C-N bond.

Azido Group (-N₃): The azide functional group consists of three nitrogen atoms connected in a nearly linear arrangement. It is attached to the benzene ring through a C-N bond.

Chloro Group (-Cl): The chlorine atom is bonded directly to the benzene ring.

Theoretical Considerations of Rotational Conformations within this compound

The three-dimensional structure of this compound is not static. Rotation can occur around the single bonds connecting the azido and nitro groups to the benzene ring. These rotations give rise to different conformations, which are stereoisomers that can be interconverted. nih.gov

The orientation of the nitro group relative to the aromatic ring is a critical factor in the properties of nitro-aromatic compounds. researchgate.net The rotation around the C4-NO₂ bond determines the dihedral angle between the plane of the nitro group and the plane of the benzene ring. In many nitro-aromatic compounds, the nitro group tends to be coplanar with the aromatic ring to maximize resonance stabilization. However, steric hindrance from adjacent substituents can force it to twist out of the plane. researchgate.net

Similarly, the azido group can rotate around the C2-N₃ bond. The most significant factor influencing its conformation in this molecule is the severe steric hindrance from the adjacent chlorine atom at position 1. This steric repulsion likely forces the azido group to adopt a conformation where it is oriented away from the chlorine atom to minimize energetic strain. Computational studies on related azido-nitro aromatic compounds are often employed to calculate the energy barriers for these rotations and to determine the most stable conformations. researchgate.netmdpi.com

Comparative Analysis with Relevant Positional Isomers of Azidochloronitrobenzenes

Positional isomers are compounds that have the same molecular formula but differ in the position of the substituents on the aromatic ring. nih.gov The arrangement of the azido, chloro, and nitro groups on the benzene ring can vary, leading to several distinct positional isomers of C₆H₃ClN₄O₂. Each isomer possesses unique physical and chemical properties due to the different electronic and steric environments of its functional groups.

Below is a comparative table of several positional isomers of azidochloronitrobenzene.

Comparison of Azidochloronitrobenzene Isomers

| Compound Name | Structure | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | A benzene ring with Cl at C1, N₃ at C2, and NO₂ at C4. | 104503-85-7 spectrabase.com | C₆H₃ClN₄O₂ |

| 1-Azido-2-chloro-4-nitrobenzene | A benzene ring with N₃ at C1, Cl at C2, and NO₂ at C4. | 62416-01-7 chemsrc.com | C₆H₃ClN₄O₂ |

| 4-Azido-1-chloro-2-nitrobenzene | A benzene ring with Cl at C1, NO₂ at C2, and N₃ at C4. | 59938-12-0 | C₆H₃ClN₄O₂ |

| 2-Azido-4-chloro-1-nitrobenzene | A benzene ring with NO₂ at C1, N₃ at C2, and Cl at C4. | N/A | C₆H₃ClN₄O₂ |

This structural diversity underscores the importance of precise nomenclature and characterization in distinguishing between isomers that, while sharing the same constituent atoms, are distinct chemical entities.

Synthetic Methodologies for 2 Azido 1 Chloro 4 Nitrobenzene

Strategies for the Introduction of the Azido (B1232118) Group onto Aromatic Systems

The incorporation of an azido group onto an aromatic ring is a critical step in forming aryl azides. This can be accomplished through two principal strategies: the transformation of an existing functional group, typically an amine, or by direct substitution of a suitable leaving group on the aromatic ring.

One of the most reliable and widely used methods for the synthesis of aryl azides is the diazotization of an aromatic amine followed by reaction with an azide (B81097) salt. For the synthesis of 2-Azido-1-chloro-4-nitrobenzene (B6265851), the precursor is 2-Amino-1-chloro-4-nitrobenzene (also known as 2-chloro-4-nitroaniline).

The process occurs in two sequential steps performed in a one-pot synthesis:

Diazotization: The primary aromatic amine is treated with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Azide Displacement: The aqueous solution of the freshly prepared diazonium salt is then treated with a solution of sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the diazonium group (N₂⁺), which is an excellent leaving group, to form the final aryl azide product.

This method is highly efficient, often providing high yields of the desired product. The low temperature required for the diazotization step is crucial to prevent premature decomposition of the diazonium intermediate. scialert.net

Direct azidation involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the benzene (B151609) ring by an azide ion. This approach requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org

In the context of this compound synthesis, a suitable precursor for this route would be 1,2-dichloro-4-nitrobenzene . The nitro group at the C-4 position strongly activates the ring towards nucleophilic attack. The azide ion can then displace one of the chlorine atoms. The chlorine atom at C-1 (para to the nitro group) is significantly more activated and thus more susceptible to substitution than the chlorine at C-2 (meta to the nitro group). stackexchange.comechemi.com This regioselectivity is due to the ability of the ortho and para positions to delocalize the negative charge of the Meisenheimer complex intermediate through resonance involving the nitro group. libretexts.org

The reaction is typically carried out by heating the activated aryl halide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). acs.org

| Synthetic Strategy | Typical Precursor | Key Reagents | General Conditions | Primary Mechanism |

|---|---|---|---|---|

| Diazotization & Azide Displacement | 2-Amino-1-chloro-4-nitrobenzene | 1. NaNO₂, HCl 2. NaN₃ | Aqueous medium, 0–5 °C | Electrophilic Aromatic Substitution (Diazotization) followed by Nucleophilic Displacement |

| Direct Azidation (SNAr) | 1,2-Dichloro-4-nitrobenzene | NaN₃ | Polar aprotic solvent (e.g., DMSO), elevated temperature | Nucleophilic Aromatic Substitution |

Methodologies for the Introduction of the Chloro Group on Nitro-Substituted Aromatics

The introduction of a chlorine atom onto a nitro-substituted aromatic ring is achieved through electrophilic aromatic substitution, specifically halogenation. The success and regioselectivity of this reaction are governed by the directing effects of the substituents already present on the ring.

A common precursor, p-nitroaniline, can be used to synthesize the key intermediate, 2-chloro-4-nitroaniline. In p-nitroaniline, the amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. The activating ortho-, para-directing nature of the amino group dominates. vedantu.com Therefore, chlorination of p-nitroaniline will direct the incoming chloro electrophile to the position ortho to the amino group (and meta to the nitro group). google.com This reaction yields the desired 2-chloro-4-nitroaniline, which can then be converted to the target compound via diazotization. google.com

Synthetic Routes Incorporating the Nitro Group onto Chlorinated Aromatic Scaffolds

Introducing a nitro group onto a chlorinated aromatic scaffold is a standard electrophilic aromatic substitution reaction known as nitration. This is typically accomplished using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

If one starts with 1,2-dichlorobenzene, the chloro groups are deactivating but ortho-, para-directors. Nitration of 1,2-dichlorobenzene results in a mixture of isomers. The major product is 1,2-dichloro-4-nitrobenzene (nitration at the position para to the C-1 chlorine), with a smaller amount of the 1,2-dichloro-3-nitrobenzene isomer also being formed. wikipedia.orgnih.gov The desired 1,2-dichloro-4-nitrobenzene can then be separated by crystallization and used as a precursor for direct azidation as described in section 3.1.2. nih.gov

| Reaction | Starting Material | Key Reagents | Directing Effects | Major Product |

|---|---|---|---|---|

| Chlorination | p-Nitroaniline | Cl₂, Lewis Acid | -NH₂ (ortho, para-director) > -NO₂ (meta-director) | 2-Chloro-4-nitroaniline |

| Nitration | 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | -Cl (ortho, para-director) | 1,2-Dichloro-4-nitrobenzene |

Multi-Step Synthesis of this compound from Precursors

Multi-step synthesis allows for the controlled construction of complex molecules by sequentially introducing functional groups in a logical order, taking into account their chemical properties and directing effects. youtube.com

The most direct and practical synthesis of this compound starts from the commercially available precursor 2-Amino-1-chloro-4-nitrobenzene. This route leverages the well-established diazotization-azidation reaction sequence.

Step 1: Diazonium Salt Formation The amine is dissolved or suspended in a cold aqueous solution of hydrochloric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature between 0 °C and 5 °C. The nitrous acid formed in situ reacts with the amino group to form the water-soluble 2-chloro-4-nitrobenzene diazonium chloride intermediate.

Step 2: Azide Substitution To the cold solution of the diazonium salt, an aqueous solution of sodium azide is added slowly. A reaction ensues where the azide ion nucleophilically displaces the dinitrogen (N₂) from the diazonium salt, resulting in the precipitation of the product, this compound.

| Step | Reagent | Role | Typical Conditions |

|---|---|---|---|

| 1. Diazotization | Hydrochloric Acid (HCl) | Acidic medium, provides Cl⁻ counter-ion | Aqueous solution, 0–5 °C |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid (diazotizing agent) | ||

| 2. Azide Displacement | Sodium Azide (NaN₃) | Azide nucleophile | Aqueous solution, 0–10 °C |

Synthesis from 1,2-Dichloro-4-nitrobenzene Derivatives

The most direct and commonly referenced method for the synthesis of this compound is the reaction of 1,2-dichloro-4-nitrobenzene with an azide salt, typically sodium azide (NaN₃). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group facilitates the attack of the azide nucleophile on the carbon atom attached to a chlorine atom. The chlorine atom at the 2-position (ortho to the nitro group) is generally more activated towards substitution than the chlorine at the 1-position (meta to the nitro group).

A general representation of this synthesis is as follows:

Purification and Isolation Techniques for this compound

Recrystallization Methodologies

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. For azidobenzene derivatives, the selection of an appropriate solvent is crucial for achieving high purity and yield. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.

Research on substituted azidobenzenes has identified several effective solvent systems for recrystallization. While specific data for this compound is not extensively detailed in readily available literature, methodologies for analogous compounds provide a strong basis for its purification. For instance, various substituted azides have been successfully recrystallized using a mixture of ethanol and water or a combination of benzene and cyclohexane acs.org. The crude product is dissolved in the primary solvent (e.g., absolute ethanol) at its boiling point, and the secondary solvent (e.g., water), in which the compound is less soluble, is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form pure crystals.

| Solvent System | General Procedure | Applicability Notes |

|---|---|---|

| Ethanol-Water | Dissolve crude material in hot ethanol, add water until solution becomes cloudy, then cool slowly. | Effective for compounds with moderate polarity. The ratio of ethanol to water is critical for maximizing yield. |

| Benzene-Cyclohexane | Dissolve crude product in hot benzene, add cyclohexane as the anti-solvent, and allow for slow cooling. | Suitable for less polar compounds. Caution is advised due to the toxicity of benzene. |

| Chloroform-Petroleum Ether | Dissolve the compound in a minimum amount of hot chloroform and add petroleum ether to induce crystallization. acs.org | A common system for a range of organic compounds, offering good solubility for the desired product in chloroform and low solubility in petroleum ether. |

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for achieving high levels of purity, especially when dealing with complex mixtures or when separating isomers.

Column Chromatography

Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase. For the purification of azidobenzene derivatives, alumina is often used as the stationary phase. In one documented purification of a related compound, the crude product was chromatographed through a column of alumina, and the column was eluted with dichloromethane acs.org. The fractions containing the desired product were collected, and the solvent was evaporated to yield the purified compound, which could then be further purified by recrystallization acs.org.

| Parameter | Description | Example from Literature acs.org |

|---|---|---|

| Stationary Phase | A solid adsorbent material packed into a column. | Alumina |

| Mobile Phase (Eluent) | A solvent that flows through the stationary phase, carrying the components of the mixture. | Dichloromethane |

| Separation Principle | Compounds separate based on their affinity for the stationary phase versus the mobile phase. | - |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and speed. For analogous compounds like 1-Chloro-4-nitrobenzene (B41953), reverse-phase (RP) HPLC methods have been developed. These methods can be adapted for this compound. A typical setup involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.

An established method for 1-Chloro-4-nitrobenzene uses a Newcrom R1 column, which is a reverse-phase column with low silanol activity sielc.com. The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility sielc.com. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separations sielc.com.

| Parameter | Description | Reference sielc.com |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | Acetonitrile (MeCN), Water, Phosphoric Acid |

Sublimation and Distillation Considerations for Analogous Compounds

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, followed by condensation of the gas back into a pure solid youtube.comyoutube.com. This method is particularly effective for compounds that have an appreciable vapor pressure below their melting point and is advantageous as it avoids the use of solvents, thereby reducing waste and preventing the introduction of solvent-related impurities adesisinc.com. Sublimation can achieve extraordinarily high purities, often exceeding 99.9% adesisinc.com.

Distillation is generally not a suitable method for purifying thermally sensitive compounds like many organic azides, as they can be unstable and potentially explosive at elevated temperatures. The high electronegativity of nitro groups and the energetic nature of the azide group suggest that heating should be approached with caution. Therefore, purification methods that operate at lower temperatures, such as sublimation under high vacuum, are generally preferred over distillation for these types of energetic materials.

Reactivity Studies and Reaction Mechanisms of 2 Azido 1 Chloro 4 Nitrobenzene

Reactivity of the Azido (B1232118) Group in 2-Azido-1-chloro-4-nitrobenzene (B6265851)

The azido group (-N₃) is a high-energy functional group that can undergo a variety of reactions, most notably cycloadditions and reductions. In the context of this compound, its reactivity is modulated by the strong electron-withdrawing nature of the para-nitro group, which can influence the electron density on the azide (B81097) moiety.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.orgnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately leads to the triazole product. nih.gov

The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the reactants, the copper(I) source, the choice of ligand for the copper catalyst, and the solvent system. rsc.orgnih.gov The rate of CuAAC is significantly accelerated compared to the uncatalyzed thermal cycloaddition, by a factor of up to 10⁷. organic-chemistry.org Catalytic efficiency is often assessed by turnover number and frequency, reflecting the stability and activity of the copper catalyst. Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), play a crucial role in stabilizing the Cu(I) oxidation state and enhancing reaction rates. nih.gov

The CuAAC reaction is renowned for its broad substrate scope, accommodating a wide variety of functional groups on the alkyne partner. nih.gov Both aliphatic and aromatic terminal alkynes can participate effectively. The reaction's orthogonality allows for its use in complex molecular environments without the need for extensive protecting group strategies. organic-chemistry.org

A comprehensive exploration of diverse alkyne substrates specifically with this compound has not been detailed in the available literature. A systematic study would involve reacting this azide with a library of alkynes (e.g., phenylacetylene, propargyl alcohol, and others with various electronic and steric properties) to determine the scope and limitations of the reaction, as summarized in the hypothetical data table below.

Table 1: Hypothetical Substrate Scope for CuAAC of this compound This table is for illustrative purposes only, as specific experimental data was not found in the searched literature.

| Alkyne Substrate | Product Structure | Expected Yield (%) |

|---|---|---|

| Phenylacetylene | 1-(2-chloro-5-nitrophenyl)-4-phenyl-1H-1,2,3-triazole | Data not available |

| Propargyl alcohol | (1-(2-chloro-5-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | Data not available |

| 1-Ethynyl-4-fluorobenzene | 1-(2-chloro-5-nitrophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | Data not available |

| 4-Ethynyltoluene | 1-(2-chloro-5-nitrophenyl)-4-(p-tolyl)-1H-1,2,3-triazole | Data not available |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in contrast to the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The mechanism involving the copper acetylide intermediate dictates this specific outcome. As the core CuAAC reaction does not typically create new stereocenters unless the substrates are chiral, stereoselectivity studies are less common but relevant in specific contexts like asymmetric catalysis.

For the reaction of this compound with terminal alkynes, it is expected to follow this established principle, leading exclusively to the corresponding 1-(2-chloro-5-nitrophenyl)-4-substituted-1H-1,2,3-triazole products. However, specific studies confirming this regioselectivity for this particular azide were not found.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO). magtech.com.cnbaseclick.eu This reaction proceeds rapidly at physiological temperatures without the need for a toxic copper catalyst, making it highly suitable for applications in living systems. magtech.com.cnnih.gov The driving force for the reaction is the relief of ring strain in the cycloalkyne upon forming the triazole product. magtech.com.cn

The reactivity in SPAAC is largely dependent on the structure of the strained alkyne. magtech.com.cn While this compound is, in principle, a suitable substrate for SPAAC, specific research detailing its reaction with various strained alkynes is not present in the surveyed literature. Such studies would be valuable for determining reaction rates and the suitability of this azide as a probe in copper-free click chemistry applications.

Table 2: Common Strained Alkynes Used in SPAAC This table lists general reactants for SPAAC; their specific reaction with this compound is not documented in the searched literature.

| Strained Alkyne | Abbreviation | Typical Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) |

|---|---|---|

| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 |

| Bicyclononyne | BCN | ~0.1 - 1.0 |

| Azadibenzocyclooctyne | DIBAC/ADIBO | ~1.0 - 10 |

The Staudinger ligation is a reaction that forms a stable amide bond from an azide and a phosphine that is derivatized with an electrophilic trap, typically a methyl ester. thermofisher.comsigmaaldrich.com The reaction proceeds through the initial formation of an aza-ylide intermediate via the classic Staudinger reaction mechanism, where the phosphine attacks the terminal nitrogen of the azide. organic-chemistry.orgwikipedia.org This intermediate is then trapped intramolecularly by the ester to form an amidophosphonium salt, which hydrolyzes to yield the amide product and a phosphine oxide byproduct. wikipedia.orgraineslab.com

This reaction is highly chemoselective and bioorthogonal, as both azides and phosphines are absent from most biological systems. thermofisher.comsigmaaldrich.com While the general mechanism is well-understood, specific studies applying the Staudinger ligation to this compound are not available in the reviewed literature. The electron-withdrawing groups on the aromatic ring of this compound would likely influence the rate of the initial nucleophilic attack by the phosphine, a kinetic aspect that would require specific investigation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylacetylene |

| Propargyl alcohol |

| 1-Ethynyl-4-fluorobenzene |

| 4-Ethynyltoluene |

| 1-(2-chloro-5-nitrophenyl)-4-phenyl-1H-1,2,3-triazole |

| (1-(2-chloro-5-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-(2-chloro-5-nitrophenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole |

| 1-(2-chloro-5-nitrophenyl)-4-(p-tolyl)-1H-1,2,3-triazole |

| Dibenzocyclooctyne |

| Bicyclononyne |

| Azadibenzocyclooctyne |

| tris(benzyltriazolylmethyl)amine |

Thermal and Photolytic Decomposition of the Azido Group to Nitrenes

The azido group in this compound serves as a precursor to a highly reactive intermediate known as a nitrene. This transformation can be initiated through either thermal or photolytic methods, leading to the extrusion of molecular nitrogen and the formation of 2-chloro-5-nitrophenylnitrene.

Mechanism of Nitrene Formation and Reactivity Studies

The decomposition of an aryl azide, such as this compound, initially produces a singlet nitrene, which is in a spin-paired electronic state. This singlet nitrene can then undergo intersystem crossing to the more stable triplet state, which has two unpaired electrons. The reactivity of the generated nitrene is highly dependent on its spin state.

Thermal Decomposition:

In the case of closely related compounds, such as 2-chloro-4,6-dinitro azido benzene (B151609), thermal decomposition has been shown to result in intramolecular cyclization. Upon heating to approximately 120°C, this compound transforms into 4-nitro-6-chloro phenoxazine researchgate.net. This suggests that the generated nitrene can readily react with a neighboring nitro group, a pathway that is also plausible for the nitrene derived from this compound. The reaction likely proceeds through the formation of a nitrene intermediate, which then undergoes an intramolecular cyclization reaction.

Photolytic Decomposition:

Photolysis of aryl azides is a common method for generating nitrenes under milder conditions than thermolysis. Irradiation of aryl azides can lead to the formation of both singlet and triplet nitrenes. The singlet nitrene is often involved in intramolecular reactions, while the triplet nitrene can participate in intermolecular reactions such as hydrogen abstraction. The photodecomposition of a pyrazolyl-substituted p-nitrophenyl azide has been studied as a model for the reactivity of the parent azide, revealing that the singlet nitrene can be trapped by intramolecular cyclization rsc.org.

The reactivity of photolytically generated nitrenes is influenced by the surrounding environment. In solution, the insertion of a nitrene into an adjacent C-H bond is a favorable process, especially when a reactive C-H bond is in close proximity to the nitrene. This intramolecular reaction can compete with the formation of products derived from the triplet nitrene .

Cycloaddition Reactions of Aromatic Nitrenes Derived from this compound

The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the phenyl ring of this compound, is expected to influence the electrophilicity of the resulting nitrene. This could enhance its reactivity towards electron-rich alkenes and dienes.

Insertion Reactions of Nitrenes into C-H Bonds

Nitrenes, particularly in their singlet state, can insert into carbon-hydrogen (C-H) bonds. This reaction can occur both intramolecularly and intermolecularly. The photochemistry of 2-(ω-phenylalkyl)phenyl azides has demonstrated that the insertion of a photolytically generated arylnitrene into an adjacent C-H bond to form cyclic compounds is a favorable process when a reactive C-H bond is suitably positioned .

For the nitrene generated from this compound, intramolecular C-H insertion is less likely due to the absence of suitable C-H bonds on adjacent side chains. However, intermolecular C-H insertion into a solvent or other reactant molecules is a possibility. The efficiency of such reactions would depend on the reactivity of the C-H bonds available and the spin state of the nitrene.

Reduction of the Azido Group to Amine Functionality

The azido group of this compound can be selectively reduced to the corresponding amine, 2-amino-1-chloro-4-nitrobenzene. This transformation is a crucial step in the synthesis of various fine chemicals. The challenge in this reduction lies in achieving chemoselectivity, as the nitro group is also susceptible to reduction.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of azides and nitro compounds. The choice of catalyst and reaction conditions is critical for achieving the selective reduction of the azido group in the presence of a nitro group.

Common catalysts for hydrogenation include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The selectivity of the hydrogenation can often be controlled by modifying the catalyst or the reaction conditions. For instance, the use of sulfided platinum catalysts has been shown to allow for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides under mild conditions nih.gov. While this addresses the opposite selectivity, it highlights the potential for catalyst modification to control chemoselectivity.

In the context of reducing an azido group in the presence of a nitro group, specific catalytic systems have been developed. For example, catalytic hydrogenation can be a viable method, and the selectivity can be influenced by factors such as the catalyst, solvent, and hydrogen pressure.

| Catalyst | Substrate Class | Product Class | Selectivity | Reference |

| Sulfided Platinum | Nitro-substituted heteroaryl halides | Amino-substituted heteroaryl halides | High for nitro group reduction | nih.gov |

This table illustrates the principle of selective hydrogenation in related systems.

Metal Hydride Reductions

Metal hydrides are another class of reagents capable of reducing azides to amines. Common metal hydrides include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). LiAlH₄ is a powerful reducing agent that typically reduces both azido and nitro groups. Sodium borohydride is a milder reducing agent and its reactivity can be modulated by the addition of catalysts or by changing the solvent system.

The selective reduction of an azido group in the presence of a nitro group using metal hydrides can be challenging but is achievable under specific conditions. For instance, indium-mediated reduction in the presence of HCl in aqueous THF has been shown to selectively reduce both azide and nitro groups, with the possibility of controlling the reaction to favor the reduction of one group over the other based on the stoichiometry of the reagents organic-chemistry.orgscispace.comresearchgate.net.

Several methods for the reduction of azides to amines using various metal hydrides and other reducing agents have been reported, demonstrating the versatility of these reagents organic-chemistry.org.

| Reagent System | Substrate Class | Product Class | Key Features | Reference |

| Indium/HCl | Aromatic/Aliphatic azides and nitro compounds | Aromatic/Aliphatic amines | Mild conditions, high yields, selective | organic-chemistry.orgscispace.comresearchgate.net |

| NaBH₄/CoCl₂·6H₂O | Aromatic azides | Aromatic amines | Catalytic, heterogeneous, high yield | organic-chemistry.org |

This table provides examples of metal hydride-based systems used for the reduction of azides, which could be adapted for the selective reduction of this compound.

Reductive Amination Strategies

Reductive amination strategies involving nitroarenes are a valuable method for the synthesis of secondary and tertiary amines. frontiersin.org These reactions typically involve the reduction of a nitro group to an amine, which then reacts with a carbonyl compound in a one-pot process. frontiersin.orgresearchgate.net Common reducing agents include bio-renewable formic acid or phenylsilane, often in the presence of a metal catalyst. rsc.orgnih.gov While specific studies detailing the reductive amination of this compound are not prevalent in the provided research, the principles of this methodology can be applied. The process would involve the reduction of the nitro group on the benzene ring to an amino group. This transformation is a key step in cascade reactions that can lead to the formation of various heterocyclic compounds. frontiersin.org For instance, the reduction of a nitroarene followed by reaction with an aldehyde and subsequent lactamization can produce isoindolinones. frontiersin.org Catalysts based on both noble metals (like gold or palladium) and non-noble metals have been effectively used for the reductive amination of various nitro compounds. frontiersin.orgresearchgate.net

Reactivity of the Chloro Group in this compound

The chloro group in this compound is the primary site for several important chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. Its reactivity is significantly influenced by the other substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted aromatic compounds. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. wikipedia.orgmasterorganicchemistry.com

The presence of strong electron-withdrawing groups on the aromatic ring is a prerequisite for SNAr reactions to occur. libretexts.org The nitro group (—NO₂) is a powerful electron-withdrawing group, and its position relative to the leaving group (the chloro atom) is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org

In this compound, the nitro group is located para to the chloro substituent. This specific orientation is highly activating because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. wikipedia.orgstackexchange.com This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the rate of nucleophilic substitution. doubtnut.com The azido group (—N₃) at the ortho position also contributes an electron-withdrawing effect, further enhancing the electrophilicity of the carbon atom bonded to the chlorine and thus increasing its susceptibility to nucleophilic attack. rsc.org If the nitro group were in the meta position, this direct resonance stabilization would not be possible, and the reactivity towards SNAr would be significantly lower. libretexts.orgstackexchange.com

Key Factors Influencing SNAr Reactivity:

| Factor | Influence on this compound |

|---|---|

| Nitro Group Position | Located para to the chlorine, providing strong activation through resonance stabilization of the Meisenheimer complex. wikipedia.orgstackexchange.com |

| Azido Group Position | Located ortho to the chlorine, contributing an additional electron-withdrawing effect. rsc.org |

| Leaving Group | The chlorine atom serves as the leaving group. In SNAr, the rate-determining step is typically the nucleophilic attack, not the C-X bond cleavage. masterorganicchemistry.com |

The activated nature of this compound allows it to react with a wide range of nucleophiles. The choice of nucleophile dictates the final product of the substitution reaction.

Alkoxides (RO⁻): Reactions with alkoxides, such as sodium ethoxide, would lead to the formation of the corresponding aryl ether. The ethoxide ion would displace the chloride to yield 2-azido-1-ethoxy-4-nitrobenzene.

Thiolates (RS⁻): Thiolates are effective nucleophiles in SNAr reactions, leading to the formation of thioethers. rsc.orgnih.gov For example, reaction with benzenethiolate would substitute the chlorine to form 2-azido-4-nitro-1-(phenylthio)benzene. Kinetic studies on similar substrates like 1-chloro-2,4-dinitrobenzene with biothiols have been performed to elucidate reaction mechanisms. nih.govresearchgate.net

Amines (RNH₂, R₂NH): Amines are common nucleophiles used in SNAr reactions to form substituted anilines. masterorganicchemistry.comresearchgate.net The reaction of this compound with an amine, such as morpholine or piperidine, would result in the displacement of the chloride and the formation of a new carbon-nitrogen bond. rsc.org

The table below summarizes the expected products from SNAr reactions with various nucleophiles.

Table of SNAr Reactions and Products

| Nucleophile | Reagent Example | Product Name |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Azido-1-methoxy-4-nitrobenzene |

| Thiolate | Sodium Benzenethiolate (NaSPh) | 2-Azido-4-nitro-1-(phenylthio)benzene |

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. researchgate.net

Addition Step (Rate-Determining): The nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso-carbon). This disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For this compound, the negative charge in this intermediate is delocalized across the aromatic system and, critically, onto the ortho-azido and para-nitro groups. wikipedia.org

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion. youtube.com

While the stepwise pathway is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step. nih.gov However, for highly activated substrates like those containing nitro groups, the formation of a distinct Meisenheimer intermediate is well-documented. nih.govsemanticscholar.org Kinetic studies, such as Brønsted-type plots, can help to distinguish between stepwise and concerted mechanisms by analyzing the relationship between reaction rate and the basicity of the nucleophile. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

In addition to SNAr, the chloro group on this compound can participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the nitro group itself can be used as a coupling partner in some denitrative couplings, the aryl chloride functionality is a more conventional handle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. rhhz.netacs.org

The general mechanism for these cross-coupling reactions involves a catalytic cycle, often with a palladium or copper catalyst. nih.govrhhz.net The cycle typically includes three main steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of this compound to form an organometallic intermediate (e.g., Aryl-Pd(II)-Cl). rhhz.net

Transmetalation: A second coupling partner, typically an organoboron (for Suzuki), organotin (for Stille), or amine/alkoxide (for Buchwald-Hartwig) compound, transfers its organic group to the metal center, displacing the halide. rhhz.net

Reductive Elimination: The two coupled fragments are eliminated from the metal center, forming the final product and regenerating the active catalyst. rhhz.net

For example, a Suzuki coupling with phenylboronic acid would yield 2-azido-4-nitro-1,1'-biphenyl. A Buchwald-Hartwig amination with a secondary amine would yield a tertiary amine product. nih.gov The presence of the nitro group can sometimes complicate these reactions, as it can be reduced by phosphine ligands or deactivate the catalyst. acs.org However, careful selection of the catalyst, ligands, and reaction conditions can allow for successful cross-coupling of the aryl chloride. nih.govchemrxiv.org

Table of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst Example | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | Biaryl |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand | Aryl Amine |

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. For this compound, this reaction would facilitate the introduction of a wide range of aryl, vinyl, or alkyl groups at the C1 position.

The catalytic cycle typically begins with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the organoboron reagent (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While aryl chlorides are generally less reactive than bromides or iodides, the electronic activation provided by the para-nitro group in the substrate makes this transformation feasible, often with the use of specialized phosphine ligands that promote the oxidative addition step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides This table illustrates typical conditions based on general knowledge of the Suzuki-Miyaura reaction with activated aryl chlorides, as specific data for this compound is not extensively published.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | >85 |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Cs₂CO₃ | THF | 80 | >80 |

Heck Reaction for Olefin Coupling

The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted olefins, providing a direct route to stilbenes and cinnamates. wikipedia.orgorganic-chemistry.org In this reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base. wikipedia.org

The mechanism involves the oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination releases the final product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by the base. libretexts.org The reaction typically yields the more thermodynamically stable trans (E) isomer of the substituted alkene. organic-chemistry.org This method is valuable for synthesizing complex molecules, including those with applications as optical brighteners or in materials science. nih.govchemrxiv.org

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orgnih.gov This reaction is co-catalyzed by palladium and copper complexes in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction of this compound via Sonogashira coupling would produce substituted arylalkynes.

The widely accepted mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation from a copper acetylide species. nrochemistry.com The copper cycle involves the deprotonation of the terminal alkyne by the amine base and the subsequent formation of the copper acetylide, which acts as the active transmetalating agent. libretexts.org Reductive elimination from the palladium complex then furnishes the arylalkyne product. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, higher temperatures or more active catalyst systems may be required for efficient coupling. nrochemistry.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction would allow for the introduction of primary or secondary amine functionalities at the C1 position of this compound, a transformation that is challenging to achieve through classical methods like nucleophilic aromatic substitution. acsgcipr.org

The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst. libretexts.org The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has been crucial for expanding the scope and efficiency of this reaction, particularly for less reactive aryl chlorides. epa.gov

Table 2: Ligand Generations in Buchwald-Hartwig Amination This table outlines the evolution of ligands and their general applicability, which is relevant for selecting conditions for a substrate like this compound.

| Ligand Generation | Representative Ligands | Substrate Scope | General Conditions |

|---|---|---|---|

| First Generation | P(o-tolyl)₃ | Aryl bromides/iodides with secondary amines | High temperatures, strong base (NaOt-Bu) |

| Bidentate Ligands | BINAP, DDPF | Extended to primary amines | Milder conditions, improved yields |

| Sterically Hindered Ligands | Josiphos, XPhos, SPhos | Aryl chlorides, broader amine scope | Room temperature possible, lower catalyst loading |

Stille Coupling and Negishi Coupling Applications

The Stille and Negishi reactions are powerful C-C bond-forming cross-coupling methods that offer alternatives to the Suzuki coupling.

The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org Organostannanes are stable to air and moisture, but a significant drawback is the toxicity of tin compounds. wikipedia.org The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.orglibretexts.org

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron or organotin counterparts. wikipedia.orgrsc.org This enhanced reactivity often leads to faster reactions under milder conditions and can be successful where other methods fail. wikipedia.orgrsc.org The reaction, catalyzed by either palladium or nickel, is highly versatile for creating sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.orgorganic-chemistry.org For a substrate like this compound, both methods would provide robust pathways for introducing diverse carbon-based substituents.

Reactivity of the Nitro Group in this compound

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Beyond its electronic effects, the nitro group itself can undergo various chemical transformations, most notably reduction.

Reduction of the Nitro Group to Amine and Hydroxylamine Functionality

The reduction of the nitro group in this compound can lead to the formation of either the corresponding aniline (amino) derivative or the N-arylhydroxylamine, depending on the reaction conditions.

Reduction to Amine: Complete reduction of the nitro group to an amine is a common transformation, typically achieved using methods such as catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or chemical reducing agents like SnCl₂/HCl or Fe/HCl. This would yield 4-amino-2-azido-1-chlorobenzene, a valuable intermediate with two distinct nucleophilic sites.

Reduction to Hydroxylamine: The partial and selective reduction of a nitro group to a hydroxylamine is a more delicate process that requires carefully controlled conditions to prevent over-reduction to the amine. rsc.org Catalytic hydrogenation using supported platinum catalysts (e.g., Pt/SiO₂) at low hydrogen pressure and room temperature has been shown to be effective. rsc.org The selectivity of this transformation is often enhanced by the addition of inhibitors or promoters. For instance, small amounts of amines can promote the conversion of the nitroaromatic, while compounds like dimethyl sulfoxide (DMSO) can inhibit the further hydrogenation of the hydroxylamine to the aniline. rsc.orggoogle.com This selective reduction provides access to arylhydroxylamines, which are important synthetic intermediates. google.comgoogle.com

Table 3: Conditions for Selective Reduction of Nitroaromatics This table summarizes research findings on the selective hydrogenation of nitro groups to hydroxylamines, applicable to this compound.

| Catalyst | Additive(s) | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Pt/SiO₂ | Triethylamine, DMSO | Isopropanol | High yields (up to 99%) and selectivity for hydroxylamine. | rsc.org |

| Platinum Catalyst | Base, Sulfur Compound | Organic Solvent | Combination of a base and a sulfur compound (e.g., DMSO) improves selectivity and prevents amine formation. | google.com |

| Platinum Catalyst | Nitrogen-containing base, Phosphorus compound | Inert Solvent | Use of both a nitrogen base and a phosphorus compound significantly increases hydroxylamine yield. | google.com |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a versatile method for the reduction of both nitro and azido groups. The reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The outcome of the hydrogenation of this compound can be controlled to achieve selective or complete reduction depending on the choice of catalyst, solvent, and reaction conditions.

The reduction of the nitro group to an amino group generally proceeds via nitroso and hydroxylamine intermediates. Similarly, the azide group is reduced to an amino group, releasing nitrogen gas.

Key Research Findings:

Complete Reduction: The use of powerful catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under standard hydrogen pressure typically leads to the complete reduction of both the nitro and azido groups to their corresponding amino groups, yielding 4-chloro-1,2-diaminobenzene.

Chemoselective Reduction: Achieving chemoselectivity can be challenging but is possible under carefully controlled conditions. For instance, certain catalysts may preferentially reduce the more labile azide group over the nitro group, or vice versa. Rhodium on alumina (Rh/Al₂O₃) has been shown to be an effective catalyst for the chemoselective hydrogenation of azides in the presence of other reducible groups. bris.ac.ukresearchgate.net

Table 1: Catalytic Hydrogenation of Aromatic Nitro and Azido Compounds

| Catalyst | Substrate | Product | Key Observation |

|---|---|---|---|

| Pd/C, H₂ | Nitroarenes | Anilines | General and efficient method for nitro group reduction. wikipedia.org |

| PtO₂, H₂ | Nitroarenes | Anilines | Highly active catalyst for nitro group reduction. wikipedia.org |

| Rh/Al₂O₃, H₂ | Aryl Azides | Anilines | Demonstrates chemoselectivity for azide reduction in the presence of other sensitive groups. bris.ac.ukresearchgate.net |

Dissolving Metal Reductions

Dissolving metal reductions, such as the Bechamp reduction (iron in acidic media) or the use of zinc, tin, or samarium, are classic methods for the reduction of aromatic nitro compounds to anilines. wikipedia.orgsciencemadness.org These reactions involve the transfer of electrons from the metal to the nitro group.

In the case of this compound, dissolving metal reductions would primarily target the nitro group. The azide group is generally stable under these conditions. This method offers a high degree of chemoselectivity for the reduction of the nitro group.

Reaction Mechanism:

The mechanism of dissolving metal reduction of a nitro group involves a series of single electron transfers from the metal surface. The nitro group is progressively reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group.

Table 2: Dissolving Metal Reduction of Aromatic Nitro Compounds

| Metal/Reagent | Substrate | Product | Key Observation |

|---|---|---|---|

| Fe/HCl | Nitroarenes | Anilines | A widely used and cost-effective industrial method. wikipedia.org |

| Zn/HCl | Nitroarenes | Anilines | Another common and effective reducing system. sciencemadness.org |

| SnCl₂/HCl | Nitroarenes | Anilines | A mild reducing agent often used in laboratory synthesis. wikipedia.org |

Electrochemical Reduction Pathways

The electrochemical reduction of nitroaromatic compounds is a well-studied process and offers a clean and controllable alternative to chemical reagents. The reduction potential of a substituted nitrobenzene (B124822) is influenced by the nature and position of the other substituents on the aromatic ring.

For this compound, the presence of the electron-withdrawing chloro and azido groups would facilitate the electrochemical reduction of the nitro group, causing it to occur at a less negative potential compared to nitrobenzene itself. The reduction typically proceeds in a stepwise manner, with the initial formation of a radical anion.

Key Research Findings:

The electrochemical reduction of substituted nitrobenzenes can lead to various products, including anilines, hydroxylamines, and azoxybenzenes, depending on the electrode material, pH of the electrolyte, and the applied potential. researchgate.netiiste.org

Studies on substituted nitrobenzenes have shown that electron-withdrawing groups make the reduction easier (occur at a more positive potential). iiste.org

Polyoxometalates can act as effective redox mediators in the electrocatalytic reduction of substituted nitrobenzenes, leading to high selectivity for the corresponding anilines. acs.orgnih.gov

Table 3: Electrochemical Reduction of Substituted Nitrobenzenes

| Method | Substrate | Product | Key Observation |

|---|---|---|---|

| Direct Electroreduction | Substituted Nitrobenzenes | Anilines, Hydroxylamines | Product distribution is highly dependent on reaction conditions. nih.gov |

Influence of the Nitro Group on Aromatic Ring Electrophilicity and Nucleophilicity

The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes the pi-electrons of the benzene ring onto the nitro group. This strong electron-withdrawing character has a profound impact on the reactivity of the aromatic ring of this compound.

The presence of the nitro group significantly deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, and more importantly for the reactivity of this molecule, the nitro group strongly activates the ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org

The electron density of the aromatic ring is greatly reduced, particularly at the ortho and para positions relative to the nitro group. In this compound, the chloro and azido groups are ortho and meta to the nitro group, respectively. The carbon atom bearing the chloro group is activated towards nucleophilic attack.

Synergistic and Orthogonal Reactivity of Multiple Functional Groups in this compound

The presence of three different functional groups on the same aromatic ring allows for complex and controlled chemical transformations. The reactivity of each group can be addressed independently (orthogonal reactivity) or in a concerted manner (synergistic reactivity), leading to the synthesis of diverse and complex molecules.

Tandem Reactions and Cascading Pathways

The multiple functional groups in this compound can participate in tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations.

A plausible tandem reaction sequence could involve the initial reduction of both the nitro and azido groups to form 4-chloro-1,2-diaminobenzene. This ortho-diamine is a valuable intermediate for the synthesis of heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines, through subsequent condensation reactions with appropriate electrophiles.

Another potential tandem reaction could involve the reduction of the nitro group, followed by an intramolecular reaction of the newly formed amino group. While the chloro and azido groups are not ideally positioned for a direct intramolecular cyclization with the amino group, the resulting aniline derivative is a versatile precursor for further functionalization.

Recent advances in organic synthesis have explored the reductive transformation of nitroarenes to access aryl nitrenes, which can then undergo further reactions. nih.gov Such pathways could potentially be applied to this compound to achieve novel molecular architectures.

Competition Between SNAr and Azide Reactivity

The chemical behavior of this compound is characterized by the presence of two primary reactive sites: the chlorine atom attached to the aromatic ring and the azido functional group. The benzene ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group, while the azide group possesses its own distinct reactivity, notably in cycloaddition and reduction reactions. The competition between these two sites dictates the outcome of reactions with various reagents.

The nitro group in halonitrobenzenes significantly activates the aromatic ring for nucleophilic attack, specifically at the positions ortho and para to it. nih.govresearchgate.net In this compound, the chlorine atom is situated para to the nitro group, a position that is highly activated towards SNAr. The electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer complex intermediate, which forms upon nucleophilic attack, thereby stabilizing it and facilitating the substitution of the leaving group (chloride). stackexchange.commasterorganicchemistry.com

Conversely, the azide functional group is known to undergo a range of reactions. It can act as a nucleophile itself, but more commonly it reacts with electrophiles or undergoes 1,3-dipolar cycloadditions with unsaturated systems like alkynes and alkenes. It can also be reduced to an amine.

Studies on the reactivity of analogous halonitrobenzenes provide a framework for understanding this competition. In reactions involving strong nucleophiles, the SNAr pathway at the carbon-halogen bond is typically dominant. For example, the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide results in the substitution of the chlorine atom that is para to the nitro group, demonstrating the powerful directing and activating effect of the nitro substituent. stackexchange.com Similarly, in 2-bromo-1-chloro-4-nitrobenzene, strong nucleophiles preferentially attack the carbon bearing the chlorine, as it is at the more electrophilic position activated by the nitro group. stackexchange.comguidechem.com

For this compound, the outcome of a given reaction depends on the nature of the attacking reagent. A strong, non-basic nucleophile will favor the SNAr reaction, displacing the chloride ion while leaving the azide group intact. This selectivity is crucial in synthetic chemistry, allowing for the azide to be retained for subsequent transformations, such as "click" chemistry cycloadditions.

The table below illustrates the predicted reactivity based on the type of reagent, highlighting the competitive nature of the two functional groups.

| Reagent Type | Preferential Reaction Site | Expected Product Type | Rationale |

| Strong Nucleophile (e.g., RO⁻, RS⁻, R₂NH) | Carbon-Chlorine Bond | SNAr Product | The nitro group strongly activates the para position for nucleophilic attack, making chloride displacement the favored pathway. stackexchange.comstackexchange.com |

| 1,3-Dipolarophile (e.g., Alkyne) | Azide Group | Triazole Product | The azide group readily undergoes [3+2] cycloaddition reactions, a pathway that does not typically compete with SNAr under these conditions. nih.gov |

| Reducing Agent (e.g., H₂, Pd/C; LiAlH₄) | Azide and Nitro Groups | Amine Product | Both the azide and nitro groups are susceptible to reduction, often simultaneously, leading to amino-substituted compounds. acs.org |

| Electrophile | Azide Group (N-terminus) | N-Substituted Azide | The terminal nitrogen of the azide can react with certain electrophiles, though this is less common than cycloaddition. |

Research has demonstrated that in many synthetic applications involving halonitrobenzenes, the SNAr reaction is the primary and intended pathway when treated with typical nucleophiles. nih.govscilit.com The azide group is generally stable under these conditions. For a reaction to occur at the azide group, specific reagents that target its unique reactivity, such as phosphines (in the Staudinger reaction) or alkynes (in Huisgen cycloadditions), are required. nih.gov Therefore, the competition between SNAr and azide reactivity is effectively controlled by the deliberate choice of reagents and reaction conditions, allowing chemists to selectively functionalize one site while preserving the other for subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and electronic structure. Due to the limited availability of direct experimental spectra for this specific compound, the following analyses are based on established principles of NMR spectroscopy and predictive models derived from substituent effects on the benzene ring.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring. The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the azido (-N₃), chloro (-Cl), and nitro (-NO₂) groups. The nitro group is a strong electron-withdrawing group, causing significant deshielding (a shift to a higher ppm value) of nearby protons, particularly those in the ortho and para positions. The chloro and azido groups also exert deshielding effects.

The three aromatic protons are in chemically distinct environments, leading to a complex splitting pattern known as an ABC spin system.

H-3: This proton is positioned ortho to both the azido and nitro groups, leading to a significant downfield shift. It is expected to appear as a doublet, split by the adjacent H-5 proton (meta coupling, J ≈ 2-3 Hz).

H-5: This proton is situated between the chloro and nitro groups. It is expected to be a doublet of doublets, split by H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

H-6: This proton is ortho to the chloro group and meta to the azido group. It is anticipated to appear as a doublet due to coupling with H-5 (ortho coupling, J ≈ 8-9 Hz).

The predicted chemical shifts are influenced by the strong deshielding from the nitro group and the combined effects of the other substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 8.0 - 8.2 | d | J ≈ 2.5 |

| H-5 | 7.6 - 7.8 | dd | J ≈ 8.5, 2.5 |

Note: Predicted values are estimated based on substituent effects in related nitroaromatic compounds.

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are determined by the nature of the attached substituent and their position on the ring. Carbons directly bonded to electronegative substituents (ipso-carbons) show characteristic shifts.

C-1 (ipso-Cl): The carbon bearing the chlorine atom.

C-2 (ipso-N₃): The carbon attached to the azido group.

C-3: A protonated carbon, influenced by the adjacent azido and nitro groups.

C-4 (ipso-NO₂): The carbon bonded to the strongly electron-withdrawing nitro group, which typically appears downfield.

C-5: A protonated carbon, positioned between the chloro and nitro groups.

C-6: A protonated carbon, adjacent to the carbon bearing the chlorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 128 - 132 |

| C-2 | 138 - 142 |

| C-3 | 120 - 124 |

| C-4 | 145 - 149 |

| C-5 | 126 - 130 |

Note: Predicted values are based on additive models for substituent chemical shifts on a benzene ring.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the azido and nitro functional groups, although it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope. researchgate.net

Nitro Group (-NO₂): Aromatic nitro groups typically resonate in a specific region of the ¹⁵N NMR spectrum. The chemical shift is sensitive to the electronic properties of the aromatic ring.

Azido Group (-N₃): The azido group contains three distinct nitrogen atoms (Nα, Nβ, Nγ), which can, in principle, give rise to separate signals. The central nitrogen (Nβ) is typically deshielded compared to the terminal nitrogens (Nα and Nγ).

Table 3: Expected ¹⁵N NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Nitrogen Atom | Expected Chemical Shift Range (δ, ppm, rel. to CH₃NO₂) |

|---|---|---|

| Nitro | -NO₂ | -20 to +10 |

| Azido | Nα (attached to ring) | -150 to -130 |

| Azido | Nβ (central) | -130 to -110 |

Note: Ranges are typical for aromatic nitro and azido compounds.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak between H-5 and H-3 might also be visible, indicating their meta coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would show cross-peaks connecting H-3 to C-3, H-5 to C-5, and H-6 to C-6, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for placing the substituents. Key expected correlations would include:

H-6 correlating to C-2 and C-4.

H-5 correlating to C-1 and C-3.

H-3 correlating to C-1 and C-5. These correlations would unequivocally establish the 1,2,4-substitution pattern of the chloro, azido, and nitro groups.

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides direct evidence for the presence of specific functional groups by identifying their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to be dominated by strong bands corresponding to the stretching and bending modes of the azido and nitro groups.

Azido Group (-N₃): The most prominent feature of the azido group is its strong, sharp asymmetric stretching vibration (νₐₛ) which occurs in a relatively uncongested region of the IR spectrum. The symmetric stretch (νₛ) is typically weaker in the IR spectrum but may be strong in the Raman spectrum.

Nitro Group (-NO₂): Aromatic nitro compounds exhibit two characteristic strong stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). nih.gov These bands are among the most easily identifiable in the IR spectrum.

Chloro Group (-Cl): The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the lower wavenumber region of the spectrum.

Table 4: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|